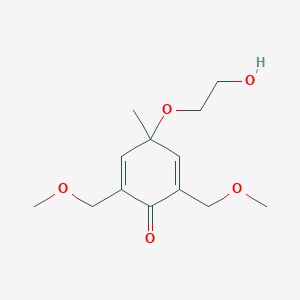
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one is a synthetic organic compound with a complex structure It is characterized by the presence of hydroxyethoxy, methoxymethyl, and methyl groups attached to a cyclohexa-2,5-dien-1-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one typically involves multiple steps. One common method includes the reaction of a suitable precursor with hydroxyethoxy and methoxymethyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyethoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
科学研究应用
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
作用机制
The mechanism of action of 4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one involves its role as a photoinitiator. Upon exposure to light, the compound absorbs photons and undergoes homolytic cleavage to generate reactive species such as radicals. These radicals initiate polymerization reactions by reacting with monomers, leading to the formation of polymers . The molecular targets and pathways involved include the activation of specific bonds within the compound, resulting in the generation of reactive intermediates .
相似化合物的比较
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Another photoinitiator with similar applications in polymerization.
2-Hydroxy-4-methoxyacetophenone: Used in similar contexts but with different reactivity and properties.
Uniqueness
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one is unique due to its specific structure, which provides distinct reactivity and efficiency as a photoinitiator. Its combination of hydroxyethoxy and methoxymethyl groups enhances its solubility and compatibility with various monomers, making it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
941282-88-8 |
|---|---|
分子式 |
C13H20O5 |
分子量 |
256.29 g/mol |
IUPAC 名称 |
4-(2-hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C13H20O5/c1-13(18-5-4-14)6-10(8-16-2)12(15)11(7-13)9-17-3/h6-7,14H,4-5,8-9H2,1-3H3 |
InChI 键 |
VTQCARCIYSLZSW-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=C(C(=O)C(=C1)COC)COC)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


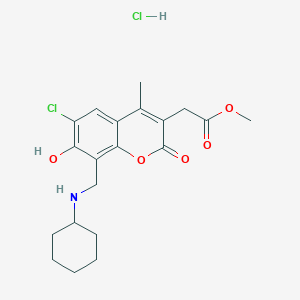
![N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B12619716.png)
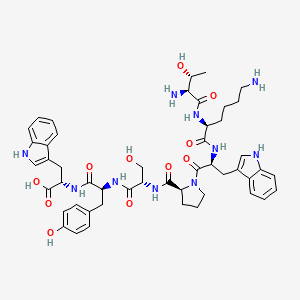
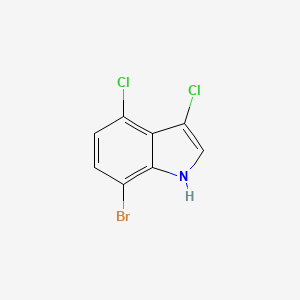
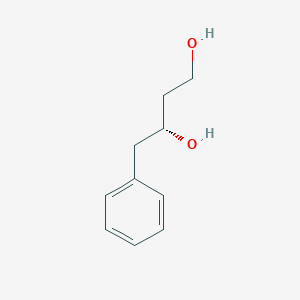
![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)
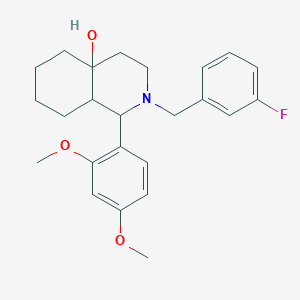
![(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12619742.png)
![6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12619745.png)
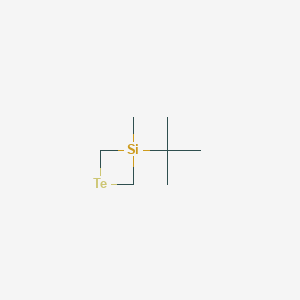
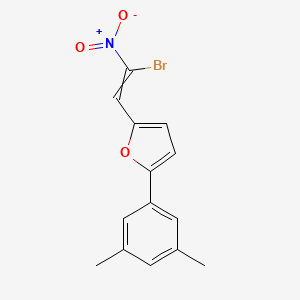
![1-[4-(Methanesulfinyl)phenyl]piperazine](/img/structure/B12619763.png)
![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine](/img/structure/B12619769.png)
![9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B12619775.png)
